7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
7-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Its molecular formula is C₇H₉N₅O, with a molecular weight of 179.18 g/mol. The ethyl group at the 7-position and the ketone group at the 5-position define its structural uniqueness. This compound belongs to the triazolopyrimidinone class, known for diverse pharmacological and agrochemical applications, including enzyme inhibition and herbicide development .
Triazolopyrimidines are synthesized via cyclocondensation reactions between triazole and pyrimidine precursors. For example, 7-substituted derivatives are often prepared by reacting 5-amino-1,2,4-triazoles with β-ketoesters or via nucleophilic substitution of halogenated intermediates .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-2-5-3-6(12)10-7-8-4-9-11(5)7/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
NJQRVINEISMBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=NC=NN12 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino-Triazoles with β-Dicarbonyl Compounds
Amino-triazole derivative + β-dicarbonyl compound → Cyclocondensation → Triazolopyrimidine core
This route is exemplified by the condensation of 5-amino-1,2,4-triazole with ethyl acetoacetate, leading to the formation of the pyrimidine ring fused with the triazole.
Data Table 1: Typical Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Amino-1,2,4-triazole + Ethyl acetoacetate | Reflux in acetic acid | 88 | Formation of intermediate 2 |
| 2 | Intermediate + Phosphoryl chloride | Reflux | 94 | Chlorination to form chloro derivatives |
| 3 | Chloro derivative + Alkyl/Amine | Reflux in suitable solvent | 87-93 | Substitution at C-3 or C-7 |
Specific Methods for the Synthesis of 7-Ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one
Route via Ethyl 5-Amino-1,2,4-triazole-3-carboxylate
Step 1: Cyclocondensation to form the pyrimidine core
- Reagents: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with ethyl acetoacetate.
- Conditions: Reflux in acetic acid for approximately 30 hours.
- Outcome: Formation of ethyl 5-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
Step 2: Chlorination
- Reagent: Phosphoryl chloride.
- Conditions: Reflux, leading to chlorinated intermediates at C-3.
Step 3: Alkylation at the 7-position
- Reagents: Alkyl halides (e.g., ethyl halides) or amines.
- Conditions: Reflux in suitable solvents; often, base-mediated conditions.
- Outcome: Introduction of the ethyl group at the 7-position.
Step 4: Hydrolysis to the ketone
- Reagents: Basic hydrolysis (e.g., NaOH).
- Conditions: Reflux, converting ester to the corresponding ketone.
- Final Product: 7-ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one .
Data Table 2: Summary of Key Reaction Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + Ethyl acetoacetate | Reflux in acetic acid | 88 | Formation of core scaffold |
| 2 | Phosphoryl chloride | Reflux | 94 | Chlorination at C-3 |
| 3 | Alkyl halide (ethyl bromide) | Reflux with base | 75-85 | Ethyl substitution at C-7 |
| 4 | NaOH hydrolysis | Reflux | 80 | Conversion to ketone |
Alternative Synthetic Approaches
One-Pot Regioselective Synthesis
Recent advances describe one-step regioselective syntheses involving:
- Reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
- Reaction Conditions: Mild heating, often in polar solvents like ethanol or acetic acid.
- Outcome: Direct formation of 7-aryl-5-methyl- and 5-aryl-7-methyl-triazolo[1,5-a]pyrimidines, which can be further modified to introduce the ethyl group at the 7-position.
Functionalization at the 5-Position
- Approach: Introduction of keto groups at the 5-position via oxidation or hydrolysis of ester intermediates.
- Reagents: Oxidants such as potassium permanganate or Jones reagent, depending on the substrate.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Cyclocondensation | 5-Amino-1,2,4-triazole + Ethyl acetoacetate | Acetic acid | Reflux | 88 | Well-established, high yield |
| Chlorination & Alkylation | Chlorinated intermediates + Alkyl halides | PCl5 or POCl3 | Reflux | 75-85 | Specific substitution at C-3 or C-7 |
| One-pot regioselective | Diamino-triazole + Aryl-dione | Mild heating | 80-90°C | 70-85 | Efficient, fewer steps |
Notes on Reaction Optimization and Characterization
- Yield Optimization: Use of polar aprotic solvents (e.g., DMF, DMSO) can enhance alkylation efficiency.
- Purity Assessment: Confirmed via NMR, MS, and IR spectroscopy.
- Reaction Monitoring: TLC and HPLC are routinely employed to track reaction progress.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a phosphodiesterase (PDE) inhibitor, modulating cyclic adenosine monophosphate (cAMP) levels and affecting various cellular processes . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Phenyl-substituted analogues (e.g., 7-phenyl) exhibit stronger π-π stacking interactions, making them suitable for targeting aromatic enzyme binding pockets . Chlorinated derivatives (e.g., 7-chloro-5-methyl) are often intermediates in herbicide synthesis due to their electrophilic reactivity .
Synthetic Flexibility :
- Alkylation and nucleophilic substitution at the 7-position are common strategies. For example, 7-alkoxy derivatives (e.g., 7-hexyloxy) are synthesized via reactions with alkyl bromides in DMF, yielding compounds with variable chain lengths for structure-activity studies .
- Halogenation (e.g., POCl₃ treatment) introduces reactive sites for further functionalization, as seen in 7-chloro derivatives .
Pharmacological vs. Agrochemical Applications :
- 5-Ethyl derivatives are explored for enzyme inhibition (e.g., acetylcholinesterase) and antiviral activity .
- Sulfonamide-functionalized triazolopyrimidines (e.g., 5,7-dimethyl-N-(substituted phenyl) derivatives) show herbicidal activity by targeting acetolactate synthase (ALS), a key enzyme in plant biosynthesis .
Electrochemical and Spectroscopic Comparisons
Table 2: Electrochemical Behavior of Triazolopyrimidinones
- Electron-Withdrawing Groups (e.g., chloromethyl) increase oxidation potentials, indicating lower electron density at the triazole ring .
- Ethyl and morpholinomethyl groups reduce oxidative susceptibility, suggesting utility in stable pharmaceutical formulations .
Thermal and Solubility Properties
- Melting Points : Ethyl-substituted derivatives generally exhibit lower melting points (e.g., ~150–160°C) compared to phenyl analogues (>200°C) due to reduced crystallinity .
- Solubility : Ethyl derivatives show improved solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated or aromatic analogues .
Biological Activity
7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazolopyrimidine derivative has been studied for its potential applications in various therapeutic areas, including anticonvulsant, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.20 g/mol
- IUPAC Name : 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Anticonvulsant Activity
Recent studies have identified 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives as positive modulators of the GABA_A receptor. In vitro evaluations using the pentylenetetrazole (PTZ) model demonstrated significant anticonvulsant effects with lower neurotoxicity compared to traditional anticonvulsants. For instance:
- ED50 Values :
- Compound 5c: 31.81 mg/kg
- Compound 5e: 40.95 mg/kg
These compounds exhibited protective indices (PI) of 17.22 and 9.09 respectively, indicating a favorable therapeutic window .
Anticancer Activity
In vitro studies have shown that derivatives of this compound possess notable anticancer properties. The cytotoxic effects were evaluated against various cancer cell lines using the MTT assay. Key findings include:
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| 10b | MCF-7 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| 10e | HCT-116 | 57.01 | - | - |
| 10e | PC-3 | 25.23 | - | - |
These results indicate that certain derivatives exhibit greater potency than established chemotherapeutics .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. Studies reported significant activity when compared to standard antibiotics .
Case Studies and Research Findings
- Anticonvulsant Study : A study focused on the evaluation of several triazolo-pyrimidine derivatives highlighted their mechanism as GABA_A receptor modulators with promising anticonvulsant activity in animal models .
- Anticancer Evaluation : Research conducted on various synthesized derivatives revealed their efficacy against multiple cancer cell lines through MTT assays and molecular docking studies . The compounds were found to inhibit cell proliferation effectively.
- Antimicrobial Research : A comparative study demonstrated that certain triazolo-pyrimidine derivatives exhibited potent antimicrobial effects against both gram-positive and gram-negative bacteria .
Q & A
Q. What are the standard synthetic routes for 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under reflux conditions in solvents like ethanol or acetic acid. This facilitates the formation of the triazolopyrimidine core. Reaction optimization may include adjusting stoichiometry, temperature (e.g., 80–100°C), and acid catalysts (e.g., HCl) to improve yield and purity .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) to resolve the fused triazole-pyrimidine ring system and substituent orientation .
- HPLC for purity assessment (>95% typically required for biological assays) .
Q. What are the key physicochemical properties influencing its research applications?
- Solubility : Enhanced by the ethyl group at position 7, which improves polar interactions in aqueous buffers.
- Stability : Stable at room temperature but degrades under prolonged UV exposure; storage in inert atmospheres (argon) is recommended.
- LogP : Estimated at 1.2–1.8, indicating moderate lipophilicity for cellular uptake .
Advanced Research Questions
Q. How do structural modifications at positions 2 and 7 impact biological activity?
Substituent effects are studied via structure-activity relationship (SAR) :
- Ethyl at position 7 : Enhances solubility and target binding via hydrophobic interactions (e.g., CDK inhibition ).
- Methyl at position 2 : Increases steric hindrance, potentially reducing off-target effects. Comparative studies show that replacing ethyl with bulkier groups (e.g., benzyl) reduces antiviral efficacy but improves kinase selectivity .
Q. What computational methods predict binding mechanisms with biological targets?
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cyclin-dependent kinases (CDKs) or viral polymerases. The ethyl group’s van der Waals interactions with hydrophobic pockets are critical for affinity .
- Molecular dynamics (MD) simulations assess binding stability over time, revealing conformational shifts in target proteins upon ligand binding .
Q. How can contradictory data on biological targets (e.g., antiviral vs. anticancer activity) be resolved?
Contradictions arise from assay variability or target promiscuity. Mitigation strategies include:
- Target-specific assays : Use isolated enzymes (e.g., SARS-CoV-2 main protease) vs. cell-based viability assays.
- Selectivity profiling : Screen against related enzymes (e.g., CDK1 vs. CDK9) to identify isoform specificity .
- Structural analysis : Compare binding modes using crystallography to confirm mechanistic differences .
Q. What strategies optimize bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) to enhance membrane permeability, hydrolyzed intracellularly to active forms .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves plasma half-life .
Methodological Challenges and Solutions
Q. How are reaction yields improved during scale-up synthesis?
- Catalyst screening : Transition-metal-free conditions (e.g., TMDP in ethanol/water) reduce side reactions .
- Solvent optimization : Replacing acetic acid with 2-methoxyethanol improves cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours .
Q. What analytical techniques resolve impurities in the final product?
- LC-MS/MS identifies byproducts like unreacted diaminotriazole or dimerized intermediates.
- Preparative HPLC isolates high-purity fractions (>99%) for biological testing .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
